1H-Imidazole-2-carboxylic acid hydrochloride
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Overview
Description
1H-Imidazole-2-carboxylic acid hydrochloride is a heterocyclic organic compound that features an imidazole ring with a carboxylic acid group at the second position and a hydrochloride salt. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazole-2-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis involving the condensation of glyoxal and ammonia, followed by further functionalization to introduce the carboxylic acid group. The final step involves the conversion to the hydrochloride salt, which enhances the compound’s stability and solubility.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-2-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different imidazole derivatives with altered functional groups.
Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions, leading to a wide range of substituted imidazole compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under various conditions.
Major Products: The major products formed from these reactions include substituted imidazoles, imidazole carboxylates, and other functionalized derivatives, which have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
1H-Imidazole-2-carboxylic acid hydrochloride has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Research focuses on its potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-imidazole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, making it a potent inhibitor of metalloenzymes. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
- 1H-Imidazole-4-carboxylic acid
- 2H-Imidazole-2-carboxylic acid
- 1H-Imidazole-5-carboxylic acid
Comparison: 1H-Imidazole-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other imidazole carboxylic acids, it exhibits distinct properties in terms of solubility, stability, and interaction with molecular targets .
Properties
IUPAC Name |
1H-imidazole-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2.ClH/c7-4(8)3-5-1-2-6-3;/h1-2H,(H,5,6)(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATLYOJBJBLUMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039647-38-5 |
Source
|
Record name | 1H-imidazole-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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